Biological activity of 5-methoxyoxazole-2-carboxylate derivatives
Biological activity of 5-methoxyoxazole-2-carboxylate derivatives
An In-Depth Technical Guide on the Biological Activity of 5-Methoxyoxazole-2-Carboxylate Derivatives
Executive Summary
The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are known to engage with a multitude of biological targets through diverse non-covalent interactions, leading to a wide spectrum of pharmacological activities.[2] This guide focuses on a specific, promising subclass: 5-methoxyoxazole-2-carboxylate derivatives. By combining the foundational oxazole core with a methoxy group at the C5 position and a carboxylate ester at the C2 position, these compounds offer a unique combination of electronic properties and synthetic handles. This document provides a comprehensive overview of their potential biological activities, primarily focusing on anticancer and antimicrobial applications, supported by established mechanisms of action for the broader oxazole class. We will delve into rational synthetic strategies, detailed protocols for biological evaluation, and structure-activity relationship (SAR) insights to equip researchers and drug development professionals with the foundational knowledge to explore this chemical space.
The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the oxazole ring is a recurring motif in many successful drugs.[3] Structurally, it is a planar, electron-deficient aromatic system, a feature that facilitates strong intermolecular interactions such as hydrogen bonding and dipole-dipole interactions with biological targets.[1] The versatility of the oxazole scaffold is demonstrated by its presence in drugs with diverse therapeutic uses, including the anti-diabetic agent aleglitazar and the COX-2 inhibitor oxaprozin.[3] The ability to readily modify substituents at the C2, C4, and C5 positions allows for fine-tuning of a compound's pharmacokinetic profile and therapeutic efficacy, making it an attractive starting point for rational drug design.[4]
Synthetic Pathways to 5-Methoxyoxazole-2-Carboxylate Derivatives
The synthesis of substituted oxazoles can be achieved through several established methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Bredereck reaction.[5] A common and versatile approach for generating the target 5-methoxyoxazole-2-carboxylate scaffold is a modification of the Erlenmeyer-Plöchl reaction. This strategy typically involves the condensation of an appropriate N-acyl amino acid with an aldehyde in the presence of acetic anhydride.
Generalized Synthetic Workflow
The diagram below illustrates a conceptual workflow for the synthesis of the target derivatives. The process begins with precursor selection and proceeds through a key cyclization step to form the core oxazole ring, followed by functional group modifications.
Caption: Conceptual workflow for the synthesis of 5-methoxyoxazole-2-carboxylate derivatives.
Key Biological Activities & Mechanisms of Action
While data on the specific 5-methoxyoxazole-2-carboxylate scaffold is emerging, the extensive research on related oxazole derivatives provides a strong basis for predicting their therapeutic potential.
Anticancer Activity
Oxazole derivatives are well-documented as potent anticancer agents.[6][7] They have been shown to exert their effects through various mechanisms, making them promising candidates for overcoming drug resistance and toxicity issues associated with existing therapies.[8][9]
Mechanisms of Action:
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Tubulin Polymerization Inhibition: Many oxazole compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[6][9]
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Kinase Inhibition: As structural mimics of purine bases, oxazolo[5,4-d]pyrimidines can act as inhibitors of crucial kinases involved in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10]
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Inhibition of Other Targets: Oxazoles have also been found to inhibit other key cancer-related targets, including STAT3, DNA topoisomerases, and G-quadruplexes.[7][8]
The diagram below illustrates the pathway from tubulin inhibition to apoptosis.
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Comparative Cytotoxicity Data: The following table summarizes the cytotoxic activity (IC₅₀ values) of various oxazole derivatives against common cancer cell lines, demonstrating the scaffold's potential.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(Thiophen-2-yl)isoxazole (TTI-6) | MCF-7 (Breast) | 1.91 | [11] |
| Oxazolyl-pyrimidine derivative (11a) | SiHa (Cervix) | Data not quantified | [12] |
| 5-sulfonyl-1,3-oxazole-4-carboxylate (15) | NCI-H522 (Lung) | 5.37 (GI₅₀) | [13] |
| 4-(4-methoxybenzylidene)-oxazolone (3e) | HepG2 (Liver) | 8.9 (µg/mL) | [14] |
Antimicrobial Activity
The oxazole nucleus is a core component of many compounds with significant antibacterial and antifungal properties.[3][15] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Candida albicans and Aspergillus niger.[16]
Mechanisms of Action: The antimicrobial mechanisms can be diverse. For instance, some derivatives are believed to inhibit bacterial enzymes essential for cell wall synthesis or DNA replication, such as the MurB enzyme in E. coli.[17]
Comparative Antimicrobial Data:
| Compound Class | Organism | MIC (mg/mL) | Reference |
| Indole-rhodanine carboxylate (8) | Enterobacter cloacae | 0.004 - 0.03 | [17] |
| 5-Oxopyrrolidine derivative (21) | Staphylococcus aureus (MRSA) | Data not quantified | [18] |
| Benzoxazole-5-carboxylate (17) | S. aureus, E. coli, C. albicans | Data not quantified | [3] |
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for assessing the biological activity of novel compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational screening tool in anticancer drug discovery.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-methoxyoxazole-2-carboxylate derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly dependent on its substitution pattern.
-
The 5-Methoxy Group: The presence of a methoxy group, particularly on an associated phenyl ring, has been shown to markedly improve the therapeutic efficacy of oxazole derivatives.[4] This electron-donating group can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins.
-
The 2-Carboxylate Ester: The ester group at the C2 position is a critical synthetic handle. It can be hydrolyzed in vivo to a carboxylic acid, potentially altering the compound's solubility and cell permeability. Furthermore, it can serve as a key hydrogen bond acceptor, facilitating crucial interactions within a target's active site.[13]
-
Substituents on Associated Rings: The nature of other groups attached to the core, such as substituted phenyl rings, plays a pivotal role. Electron-withdrawing or halogen groups can significantly modulate the anticancer and anti-inflammatory potency of the final compound.[4]
Future Perspectives and Conclusion
References
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- Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). [No Source Provided].
- Synthesis and biological activity of 5-(4-methoxyphenyl)
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences.
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- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
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- A new synthesis of chiral aminoalkyloxazolecarboxylate esters from isoxazol-5(2H)-ones. (1998). [No Source Provided].
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- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (2021). Research Journal of Science and Technology.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
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- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC.
- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). MDPI.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021).
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